9H-Xanthene-9-methanol
Overview
Description
9H-Xanthene-9-methanol is a chemical compound related to the xanthene family, which is a tricyclic system of two benzene rings fused to a central pyran ring. The compound is of interest due to its potential applications in various chemical reactions and its role as a building block in organic synthesis.
Synthesis Analysis
The synthesis of derivatives of 9H-xanthene-9-methanol can be achieved through different methods. For instance, the nitration of 9,9-bis(4-hydroxyphenyl) xanthene with aqueous HNO3 followed by reduction can yield 9,9-bis(3-amino-4-hydroxyphenyl) xanthene with high overall yield, demonstrating the reactivity of the xanthene core towards electrophilic substitution and subsequent reduction .
Molecular Structure Analysis
The molecular structure of 9H-xanthene-9-methanol derivatives is characterized by the presence of the xanthene backbone, which can be further functionalized. The structure is crucial for the reactivity of the compound, as seen in the regioselective C–C bond formation with various enolizable ketones, where the xanthenyl carbocation plays a key role .
Chemical Reactions Analysis
9H-Xanthene-9-methanol and its derivatives participate in various chemical reactions. For example, the reaction of alkenediazonium salts with methanol can lead to rearrangements forming products like 9-methoxyphenanthrene, although similar compounds like 9-(methoxymethylidene)fluorene do not undergo the same rearrangement, indicating the specificity of the reaction pathway . Additionally, the photochemical behavior of xanthenes suggests that they can undergo photooxidation to xanthones in the presence of oxygen, and reduction to xanthenes in oxygen-free solvents .
Physical and Chemical Properties Analysis
The physical and chemical properties of 9H-xanthene-9-methanol derivatives are influenced by their molecular structure. The photolytic generation of 9-aryl-9-xanthenylium ion from xanthenol in aqueous ethanol shows a biphasic first-order decay, indicating the presence of rapid ion-pair recombination reactions . This suggests that the xanthene derivatives can have interesting photochemical properties that could be exploited in various applications.
Scientific Research Applications
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Biologically Active Xanthones
- Field : Medicinal Chemistry
- Application : Xanthones, including 9H-Xanthene-9-methanol, show promising biological activities . They are used in the synthesis of biologically active xanthones .
- Methods : Various synthetic strategies have been developed, including the use of chromen-4-ones as building blocks, the Friedel–Crafts reaction, Ullmann-ether coupling, metal-free oxidative coupling, intermolecular and intramolecular couplings, and xanthone synthesis via the intermolecular Diels–Alder reaction .
- Results : Xanthone derivatives have shown a multitude of biological activities, including α-glucosidase inhibition, anti-cancer activities, anti-Alzheimer activities, and anti-inflammatory activities .
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Synthesis of Azaxanthones
- Field : Organic Chemistry
- Application : 9H-Xanthene-9-methanol is used in the synthesis of azaxanthones, which are isosteres of xanthones .
- Methods : The synthesis of azaxanthones involves the optimization of well-known procedures as well as disruptive developed methodologies .
- Results : Azaxanthones have shown a wide range of biological responses, thus being considered a promising and interesting structure for drug development .
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Counteracting Oxidative Stress
- Field : Pharmacology
- Application : Xanthones, including 9H-Xanthene-9-methanol, are used to counteract oxidative stress via Nrf2 modulation in inflamed human macrophages .
- Methods : A library of xanthone derivatives was synthesized and biologically evaluated in vitro on human macrophages under pro-inflammatory conditions .
- Results : The most promising compounds in terms of biocompatibility and counteraction of cytotoxicity are the ones that enhance the Nrf2 translocation .
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Synthesis of 1-Aryl-9H-xanthen-9-ones
- Field : Organic Chemistry
- Application : 9H-Xanthene-9-methanol is used in the synthesis of 1-aryl-9H-xanthen-9-ones .
- Methods : The synthesis involves refluxing 1,2,4-TCB in the presence of a catalytic amount of iodine and subsequent demethylation with BBr3 .
- Results : Some of the tested compounds had improved scavenging activity when compared with previously reported compounds .
Safety And Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth to mouth resuscitation if the victim ingested or inhaled the chemical. Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor. Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately2.
Future Directions
The main mechanism of action of xanthones and their derivatives is still only partially disclosed, and further investigations are needed to improve their potential clinical outcomes4. This suggests that there is a need for more research in this area to fully understand the potential applications of 9H-Xanthene-9-methanol.
properties
IUPAC Name |
9H-xanthen-9-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-9-12-10-5-1-3-7-13(10)16-14-8-4-2-6-11(12)14/h1-8,12,15H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XODHGYGQZLHGJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384280 | |
Record name | 9H-Xanthene-9-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90384280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9H-Xanthene-9-methanol | |
CAS RN |
5490-92-6 | |
Record name | 9H-Xanthene-9-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90384280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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